Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester
Description
This compound is a carbamic acid derivative with a complex structure featuring:
- A butyl carbamate group (carbamic acid butyl ester moiety).
- A 2-cyanoethylamino substituent.
- A 4-nitrophenylazo group linked to the phenyl ring.
- An ethyl ester terminal group.
Its synthesis likely involves coupling reactions, such as diazotization for azo bond formation, followed by esterification steps. Industrial suppliers categorize it as a high-purity intermediate, indicating its role in specialty chemical production .
Properties
CAS No. |
61556-47-6 |
|---|---|
Molecular Formula |
C22H26N6O4 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl N-butylcarbamate |
InChI |
InChI=1S/C22H26N6O4/c1-2-3-14-24-22(29)32-17-16-27(15-4-13-23)20-9-5-18(6-10-20)25-26-19-7-11-21(12-8-19)28(30)31/h5-12H,2-4,14-17H2,1H3,(H,24,29) |
InChI Key |
WFDRYDMTWFOSCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Stepwise Preparation
Synthesis of Butyl Carbamate Intermediate
The butyl carbamate moiety can be prepared by reaction of butylamine with carbamoyl chloride derivatives or via esterification of carbamic acid derivatives. Literature reports (e.g., preparation of tert-butyl carbamates) use reagents such as tosyl chloride and triethylamine in dichloromethane at low temperatures (0–20 °C) to activate hydroxyl groups for carbamate formation.
| Parameter | Details |
|---|---|
| Starting material | Butylamine or butyl carbamate precursors |
| Reagents | Carbamoyl chloride or activated carbamate esters |
| Solvent | Dichloromethane, tetrahydrofuran (THF) |
| Temperature | 0–20 °C |
| Catalysts/Additives | Triethylamine, 4-dimethylaminopyridine (DMAP) |
| Reaction time | 4–15 hours |
| Purification | Silica gel column chromatography |
Introduction of the 2-Cyanoethyl Group
The 2-cyanoethyl substituent is introduced through nucleophilic substitution, typically by reacting amines with 2-chloroacetonitrile or acrylonitrile derivatives under basic conditions. The reaction is usually conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~100 °C).
| Parameter | Details |
|---|---|
| Starting material | Aminoethyl carbamate intermediate |
| Reagents | 2-Chloroacetonitrile or acrylonitrile |
| Solvent | DMF |
| Base | Cesium carbonate or triethylamine |
| Temperature | 80–100 °C |
| Reaction time | 2–4 hours |
| Purification | Extraction with ethyl acetate, washing, crystallization |
Azo Coupling Reaction for 4-Nitrophenyl Azo Group
The azo group is introduced by diazotization of a suitable aromatic amine (e.g., 4-nitroaniline) followed by coupling with the aminoethyl carbamate intermediate containing the 2-cyanoethyl group. The diazotization is performed under acidic conditions at low temperature (0–5 °C), followed by coupling in slightly basic media to form the azo bond.
| Parameter | Details |
|---|---|
| Starting material | 4-Nitroaniline (diazotized) and aminoethyl carbamate intermediate |
| Reagents | Sodium nitrite, hydrochloric acid (for diazotization) |
| Solvent | Water, sometimes mixed with ethanol |
| Temperature | 0–5 °C (diazotization), room temperature (coupling) |
| pH | Slightly basic during coupling (pH ~8–9) |
| Reaction time | 1–3 hours |
| Purification | Chromatography or recrystallization |
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Temperature | Time | Solvent | Notes |
|---|---|---|---|---|---|
| Butyl carbamate formation | Butylamine + carbamoyl chloride, DMAP, TEA | 0–20 °C | 4–15 h | Dichloromethane, THF | Use inert atmosphere recommended |
| 2-Cyanoethyl substitution | Aminoethyl carbamate + 2-chloroacetonitrile + base | 80–100 °C | 2–4 h | DMF | Polar aprotic solvent essential |
| Azo coupling | Diazotized 4-nitroaniline + amino intermediate | 0–5 °C (diazo), RT (coupling) | 1–3 h | Water/ethanol | pH control critical for coupling |
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Oxidation typically affects the azo group, leading to the formation of nitro derivatives.
-
Reduction
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
- These reactions often target the nitro group, converting it to an amino group.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group.
- Common reagents for substitution include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester has several scientific research applications:
-
Chemistry
- Used as a dye in analytical chemistry for detecting and quantifying various substances.
- Employed in the synthesis of other complex organic compounds.
-
Biology
- Utilized in biological staining techniques to visualize cellular components.
- Investigated for its potential as a fluorescent marker in bioimaging.
-
Medicine
- Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
- Studied for its antimicrobial properties.
-
Industry
- Widely used in the textile industry for dyeing fabrics.
- Applied in the production of colored coatings and plastics.
Mechanism of Action
The mechanism of action of carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester involves its interaction with molecular targets through its azo and cyano groups. The compound can form stable complexes with various substrates, facilitating its use as a dye and in other applications. The nitrophenyl azo group is particularly important for its color properties, while the cyanoethyl group enhances its reactivity and stability.
Comparison with Similar Compounds
Notes
Data Limitations : Direct studies on the target compound’s bioactivity and toxicity are absent; comparisons rely on structural analogues.
Safety Advantage: The butyl ester group likely reduces carcinogenic risk compared to ethyl carbamate, as metabolic activation pathways differ .
Industrial Relevance : The compound’s azo structure positions it within the dye/pigment sector, but exact applications require further characterization .
Synthetic Challenges : Introduction of the 4-nitrophenylazo group may require stringent control to avoid byproducts during diazotization.
Biological Activity
Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester (CAS No. 61556-47-6) is a synthetic organic compound notable for its vibrant yellow color and diverse applications in chemistry, biology, and industry. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N6O4 |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | 2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl N-butylcarbamate |
| InChI Key | WFDRYDMTWFOSCK-UHFFFAOYSA-N |
The compound features functional groups such as azo and cyano, which contribute to its chemical reactivity and biological interactions.
Synthesis
The synthesis involves a two-step process:
- Formation of Intermediate : Reacting 2-aminoethylbutylamine with 4-amino-2-cyanophenylamine in an ethanol solvent.
- Coupling Reaction : The intermediate is then coupled with 2-cyano-4-nitrophenylamine through a diazotization reaction to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its azo and cyano groups. The nitrophenyl azo group enhances color properties while the cyanoethyl group increases reactivity and stability. These interactions allow the compound to function effectively as a dye and in other biological applications.
Applications in Biology
- Staining Techniques : Utilized in biological staining methods to visualize cellular components.
- Fluorescent Marker : Investigated for potential use as a fluorescent marker in bioimaging applications.
- Antimicrobial Properties : Studies have explored its efficacy against various microbial strains, indicating potential for use in antimicrobial formulations.
Case Studies
- Antimicrobial Efficacy : Research has shown that derivatives of carbamic acid exhibit significant antimicrobial activity against pathogens such as Escherichia coli. The mechanism involves disruption of microbial cell membranes, leading to cell lysis.
- Drug Delivery Systems : The compound has been evaluated for its ability to form stable complexes with drugs, enhancing their delivery efficiency in therapeutic applications.
- Cellular Imaging : In vitro studies demonstrated that the compound can effectively stain live cells, allowing for visualization under fluorescence microscopy. This property is particularly useful in cellular biology research.
Comparison with Similar Compounds
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester | Additional cyano group | Enhanced reactivity |
| Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-aminophenyl)azo]phenyl]amino]ethyl ester | Amino group instead of nitro | Different biological activity profile |
The unique combination of functional groups in this compound makes it particularly valuable for applications requiring specific dye properties and biological interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this carbamic acid ester, and how can purity be ensured?
- Methodology :
- Stepwise coupling : Use a multi-step synthesis involving azo coupling followed by carbamate formation. For example, react 4-nitrophenyldiazonium chloride with aniline derivatives to form the azo intermediate, then couple with butyl carbamic acid ethyl ester via nucleophilic substitution .
- Catalysis : Employ DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous acetonitrile under reflux to improve coupling efficiency .
- Purification : Use column chromatography (e.g., cyclohexane/EtOAc gradients) and recrystallization to isolate high-purity product .
Q. How can the structural integrity of the compound be confirmed?
- Analytical Techniques :
- NMR Spectroscopy : Compare and NMR spectra with computational predictions (e.g., NIST Chemistry WebBook data for analogous carbamates) .
- Mass Spectrometry : Confirm molecular weight (e.g., EI-MS m/z 227 for methylcarbamic acid biphenyl ester analogs) .
- FT-IR : Identify characteristic peaks (e.g., N-H stretch at ~3300 cm, C=O at ~1700 cm) .
Advanced Research Questions
Q. How can researchers address low yields during the azo-coupling or carbamate formation steps?
- Troubleshooting Strategies :
- Reaction Optimization : Adjust stoichiometry (e.g., excess diazonium salt for azo coupling) or temperature (e.g., 0–5°C for diazonium stability) .
- Alternative Reagents : Replace traditional coupling agents with uronium salts (e.g., HATU) to enhance reactivity .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .
Q. What experimental approaches are used to study this compound’s interaction with sodium-calcium exchangers (NCX)?
- Functional Assays :
- Electrophysiology : Measure NCX reverse-mode activity in transfected HEK293 cells using patch-clamp techniques, with KB-R7943 (a known NCX inhibitor) as a control .
- Calcium Imaging : Use Fluo-4 AM dye to quantify intracellular Ca flux in response to compound treatment .
Q. How can contradictory data on biological activity (e.g., inhibitory vs. activating effects) be resolved?
- Meta-Analysis Framework :
- Assay Variability : Compare studies using identical NCX isoforms (e.g., NCX1 vs. NCX3) and cell types .
- Dose-Response Curves : Re-evaluate EC values under standardized conditions (pH, temperature, ion gradients) .
- Orthogonal Validation : Confirm results using CRISPR-edited NCX knockout models .
Q. What strategies guide structure-activity relationship (SAR) studies for modifying the azo or carbamate groups?
- SAR Workflow :
- Substituent Screening : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups on the phenyl ring. Test for NCX inhibition efficacy .
- Bioisosteric Replacement : Replace the azo group with amide or ethylene linkers to assess stability and activity .
- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes and plasma protein binding to prioritize leads .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
